4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a methoxy group, and a hydroxy(oxido)amino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between an aldehyde and an amine.
Introduction of the Hydroxy(oxido)amino Group: This group can be introduced through a nitration reaction followed by reduction to form the hydroxy(oxido)amino substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar core structure and exhibit similar biological activities.
Furochromenes: Other furochromene derivatives may have different substituents but share the same core structure.
Benzylideneamino Compounds: Compounds with benzylideneamino groups may exhibit similar reactivity and biological properties.
Uniqueness
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
78439-73-3 |
---|---|
Molecular Formula |
C19H12N2O6 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
9-methoxy-4-[(4-nitrophenyl)methylideneamino]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H12N2O6/c1-25-19-17-14(8-9-26-17)16(13-6-7-15(22)27-18(13)19)20-10-11-2-4-12(5-3-11)21(23)24/h2-10H,1H3 |
InChI Key |
KGOYWTIRYPAGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.